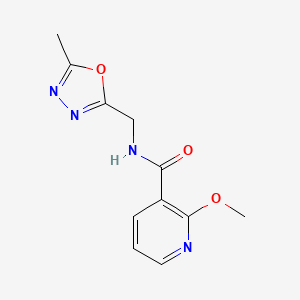

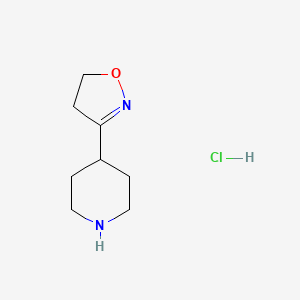

2-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .

Molecular Structure Analysis

A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Chemical Reactions Analysis

The annulation reaction, followed by desulfurization/intramolecular rearrangement, has been used in the synthesis of oxadiazoles, yielding up to 94% .

Physical And Chemical Properties Analysis

Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .

Scientific Research Applications

Biochemical Properties and Metabolic Pathways

Nicotinamide derivatives, including those structurally related to 2-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)nicotinamide, have been studied for their role in mammalian, insect, and bacterial metabolism. Research has shown that these compounds can impact pellagra, a disease caused by niacin deficiency, by participating in metabolic pathways that alleviate symptoms (Ellinger, Fraenkel, & Abdel Kader, 1947).

Inhibition of DNA Damage Recovery

Studies have also explored the effects of nicotinamide analogues on cellular recovery following DNA damage, indicating their potential use in cancer research for influencing cell division and recovery mechanisms (Jacobson et al., 1984).

Herbicidal Activity

Research into nicotinamide derivatives has led to the discovery of compounds with significant herbicidal activities, suggesting applications in agriculture for the development of novel herbicides (Yu et al., 2021).

Pharmacological Interactions

Nicotinamide derivatives have been evaluated for their pharmacological interactions, including their affinities to various receptors. This research is crucial for developing new therapeutic agents targeting specific receptors (Hirokawa, Yoshida, & Kato, 1998).

Antineoplastic Activities

The synthesis and evaluation of 6-substituted nicotinamides have been conducted to explore their antineoplastic activities, indicating potential applications in cancer therapy (Ross, 1967).

Molecular Inhibition and Cancer Therapy

Nicotinamide N-methyltransferase (NNMT) inhibitors, derived from nicotinamide analogues, have been identified, providing insights into metabolic disorders and cancer therapy due to their role in methylation processes (Kannt et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide are yet to be identified. It’s worth noting that compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Based on the known activities of similar compounds, it can be hypothesized that it interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to downstream effects.

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Future Directions

The development of novel 1,3,4-oxadiazole-based drugs is an active area of research . Structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds . The focus of future research is to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

properties

IUPAC Name |

2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-7-14-15-9(18-7)6-13-10(16)8-4-3-5-12-11(8)17-2/h3-5H,6H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRSRGYMLQIGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=C(N=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429758.png)

![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2429760.png)

![5,6-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2429762.png)

![N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2429765.png)

![2-Methylsulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2429766.png)

![N-(2,5-difluorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2429768.png)

![7-(4-Fluorophenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2429769.png)

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429777.png)

![Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2429779.png)